molecular formula C30H46N2O4S2 B15010520 2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine

2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine

Cat. No.: B15010520
M. Wt: 562.8 g/mol
InChI Key: UXQJITOLNULZLR-UHFFFAOYSA-N
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Description

N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE: is a complex organic compound characterized by its unique structure, which includes two octane-1-sulfonyl groups and a phenylamino group attached to an ethenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octane-1-sulfonyl chloride with aniline derivatives under controlled conditions to form the sulfonylated intermediates. These intermediates are then subjected to further reactions, such as coupling with ethenyl groups, to form the final compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, chloroform, ethyl acetate.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE is unique due to its specific combination of octane-1-sulfonyl and phenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C30H46N2O4S2

Molecular Weight

562.8 g/mol

IUPAC Name

2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine

InChI

InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3

InChI Key

UXQJITOLNULZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC

Origin of Product

United States

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